

health and safety data for 3-Chloropicolinic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Chloropicolinic acid

Cat. No.: B014552

[Get Quote](#)

An In-depth Technical Guide to the Health and Safety of **3-Chloropicolinic Acid**

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Proactive Stance on Chemical Safety

In the fast-paced world of research and development, a comprehensive understanding of the materials we handle is paramount. This guide is dedicated to providing an in-depth technical overview of the health and safety considerations for **3-Chloropicolinic acid** (CAS No. 57266-69-0). As a pyridine carboxylic acid derivative, this compound and its analogs are utilized in various applications, including as herbicides and as building blocks in organic synthesis. A thorough grasp of its toxicological, physicochemical, and environmental properties is not merely a regulatory formality but a cornerstone of responsible science. This document is structured to provide not just data, but a causal understanding of the hazards and the logic behind the recommended safety protocols, empowering researchers to work safely and effectively.

Chemical and Physical Identity

A precise identification of a chemical is the foundation of any safety assessment. **3-Chloropicolinic acid** is also known by its IUPAC name, 3-chloro-2-pyridinecarboxylic acid. Its key identifiers and physicochemical properties are summarized below.

Property	Value	Source(s)
CAS Number	57266-69-0	
Molecular Formula	C ₆ H ₄ CINO ₂	
Molecular Weight	157.55 g/mol	[1]
Appearance	Off-white to white or brown crystalline solid/powder	[2]
Melting Point	131 - 150 °C (decomposes)	[2]
Boiling Point	~297.6 °C at 760 mmHg	[2]
Flash Point	~133.8 °C	[2]
Solubility	Soluble in water. Slightly soluble in acetonitrile and methanol.	[3]

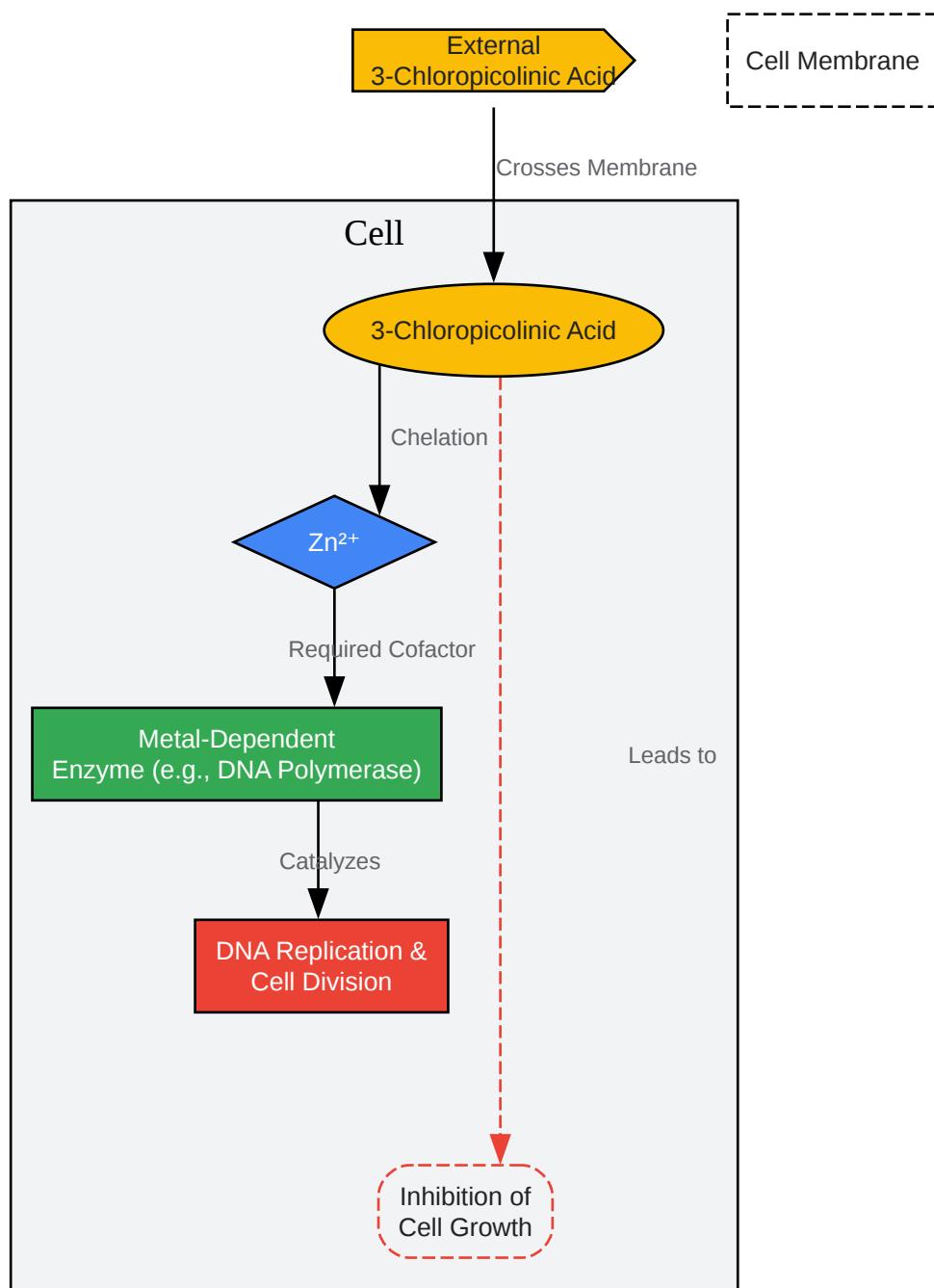
Toxicological Profile and Hazard Assessment

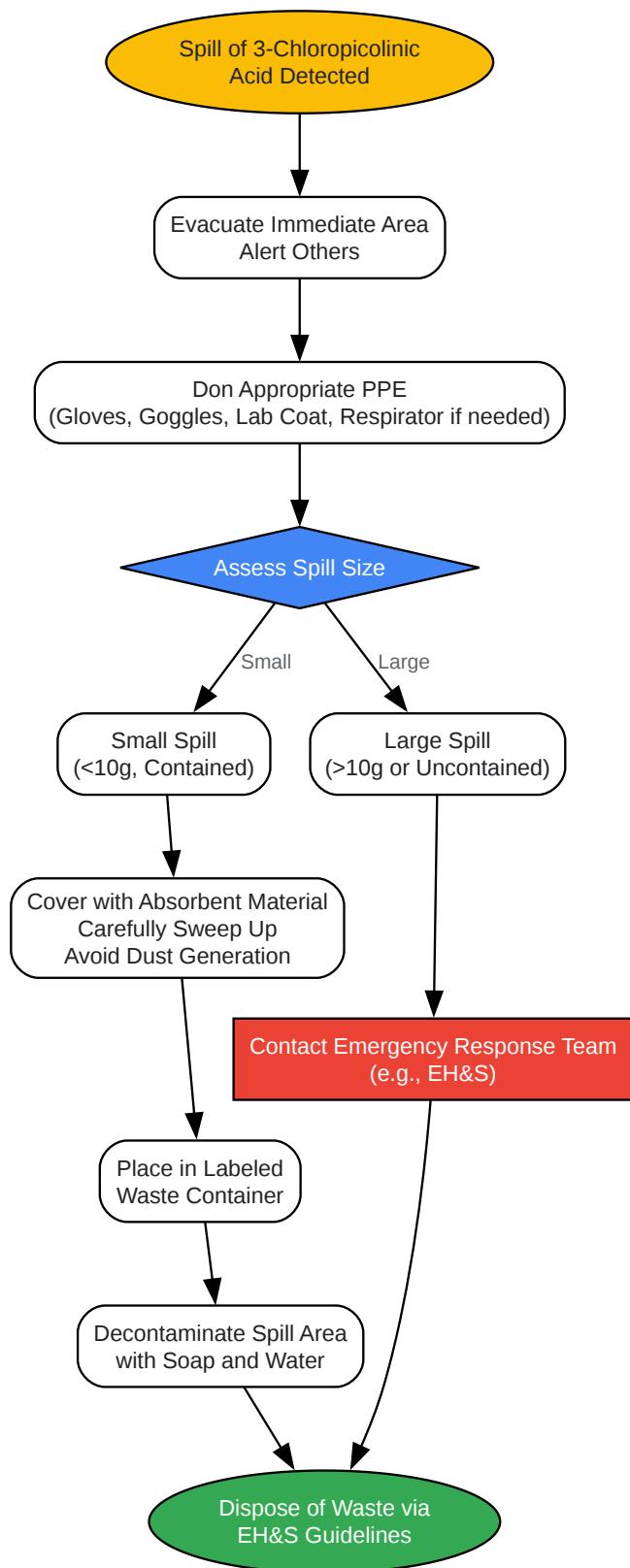
Understanding the inherent toxicity of a substance is critical for risk assessment. While comprehensive toxicological data for **3-Chloropicolinic acid** is not readily available in public literature, we can infer potential hazards from its structural class and available data for closely related compounds.

Acute Toxicity

3-Chloropicolinic acid is classified as harmful if swallowed.[\[2\]](#) It is also known to cause serious eye irritation and may lead to skin and respiratory tract irritation.[\[1\]](#)

Route	Hazard Statement	Classification	Notes	Source(s)
Oral	H302: Harmful if swallowed	Acute Toxicity, Oral, Category 4	Ingestion may cause gastrointestinal irritation, nausea, and vomiting.	[2][4]
Dermal	H315: Causes skin irritation	Skin Irritation, Category 2	May cause inflammation, itching, scaling, or reddening.	[1]
Inhalation	H335: May cause respiratory irritation	STOT SE, Category 3	Inhalation of dust may irritate the respiratory tract.	[1]
Eye	H319: Causes serious eye irritation	Eye Irritation, Category 2A	Direct contact can cause redness, pain, and severe eye damage.	[2][5]


Surrogate Data Insight: For the related compound, 6-Chloropicolinic acid, the oral LD50 in rats is reported as 2180 mg/kg, suggesting moderate to low acute toxicity.^[6] While this provides a useful reference point, it should be noted that the position of the chlorine atom can influence the toxicological profile.


Chronic Toxicity, Carcinogenicity, and Mutagenicity

There is no specific data available on the chronic toxicity, carcinogenicity, or mutagenicity of **3-Chloropicolinic acid**. For the parent compound, picolinic acid, an Ames test for mutagenicity was negative. Furthermore, picolinic acid is not classified as a carcinogen by the International Agency for Research on Cancer (IARC).^[6] However, the absence of data does not equate to the absence of hazard, and the precautionary principle should be applied.

Mechanism of Toxicity: The Role of Metal Chelation

The toxicity of picolinic acid and its derivatives is believed to be linked to their ability to chelate divalent metal ions, particularly zinc (Zn^{2+}) and iron (Fe^{2+}). These metal ions are essential cofactors for numerous enzymes involved in critical cellular processes, including DNA replication and cell division. By sequestering these ions, picolinic acid analogs can inhibit cell growth. The overall toxicity is influenced by two key factors: the compound's ability to chelate zinc and its ability to cross cell membranes (lipophilicity).

[Click to download full resolution via product page](#)

Caption: Decision workflow for handling a **3-Chloropicolinic acid** spill.

Environmental Fate and Ecotoxicology

As a pyridine carboxylic acid herbicide, this class of compounds is known for its persistence in the environment. [7][8] They are not readily broken down by microbial action in soil or during composting processes. [7][8]

Environmental Persistence and Mobility

- Persistence: Pyridine carboxylic acids can remain active in soil, compost, and hay for extended periods, potentially for months or years. [7]* Mobility: Specific soil mobility data (Koc) for **3-Chloropicolinic acid** is not available. However, the water-soluble nature of picolinic acids suggests a potential for mobility in soil, which could lead to the contamination of groundwater. [9]

Ecotoxicity

Specific ecotoxicity data for **3-Chloropicolinic acid** is limited. However, data for the 6-chloro isomer provides an indication of its potential environmental impact.

Organism	Test	Result	Notes	Source(s)
Rainbow Trout (<i>Oncorhynchus mykiss</i>)	96h LC50	82 mg/L	Indicates moderate toxicity to fish. (Data for 6-Chloropicolinic acid)	[10]
Water Flea (<i>Daphnia magna</i>)	48h EC50	1.6 mg/L	Indicates high toxicity to aquatic invertebrates. (Data for 6-Chloropicolinic acid)	[10]

The high toxicity to *Daphnia magna* is a significant concern, as these organisms are a critical component of freshwater ecosystems.

Experimental Protocols

Protocol: Weighing and Preparing Solutions

- Preparation: Designate a specific area for handling the solid, preferably within a chemical fume hood or on a bench with local exhaust ventilation.
- PPE: Don appropriate PPE, including a lab coat, safety goggles, and compatible chemical-resistant gloves.
- Weighing: Use a tared weigh boat or glassine paper. Handle the container of **3-Chloropicolinic acid** carefully to minimize dust generation. Use a spatula to transfer the desired amount.
- Dissolution: Add the weighed solid to the solvent in a suitable container (e.g., beaker or flask) within the fume hood. Stir gently until fully dissolved.
- Cleanup: Clean the spatula and weighing area with a damp cloth or paper towel to collect any residual dust. Dispose of the cleaning materials as hazardous waste.
- Post-Handling: Remove gloves and wash hands thoroughly with soap and water.

Protocol: Emergency Spill Response (Small Scale)

- Alert and Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area.
- Don PPE: Put on appropriate PPE, including safety goggles, gloves, and a lab coat. If significant dust is present, a respirator may be required.
- Containment: If the spill is a solid, cover it with a dry absorbent material to prevent dust from becoming airborne.
- Cleanup: Carefully sweep the material into a dustpan and place it in a clearly labeled, sealable container for hazardous waste.
- Decontamination: Clean the spill area with a cloth dampened with soap and water. Place all cleanup materials into the hazardous waste container.

- Disposal: Seal the container and arrange for disposal through your institution's Environmental Health and Safety (EH&S) department.
- Documentation: Report the incident according to your institution's policies.

Conclusion

3-Chloropicolinic acid presents moderate acute health hazards, including being harmful if swallowed and causing serious eye, skin, and respiratory irritation. While specific data on chronic effects and quantitative toxicity are lacking, the precautionary principle dictates that it should be handled with stringent safety measures. The likely mechanism of toxicity through metal chelation and the known environmental persistence of this class of compounds underscore the importance of careful handling to prevent both personal exposure and environmental contamination. By adhering to the engineering controls, personal protective equipment guidelines, and handling protocols outlined in this guide, researchers can mitigate the risks associated with this compound and ensure a safe and productive laboratory environment.

References

- **3-chloropicolinic acid** (57266-69-0)
- Chemical Safety Data Sheet MSDS / SDS - 2,3-Pyridinedicarboxylic acid - ChemicalBook.
- Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides - VTechWorks.
- Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides - VTechWorks.
- 4-Chloropicolinic acid - AK Scientific, Inc.
- 5-Chloropicolinic acid is produced by specific degradation of 4-chlorobenzoic acid by *Sphingomonas paucimobilis* BPSI-3 - PubMed.
- SAFETY D
- US20110124506A1 - Process for preparing soluble granules of salts of pyridine containing carboxylic acids - Google P
- CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process - Google P
- 6-Chloropicolinic acid - Safety D
- SAFETY D
- CN101235512A - Electrolytic synthesis method for 3,6-dichloropicolinic acid - Google P
- ASSESSING THE BIOACCUMULATION POTENTIAL OF IONIZABLE ORGANIC COMPOUNDS: CURRENT KNOWLEDGE AND RESEARCH PRIORITIES - PMC - NIH.
- A New Risk Assessment Tool for Regulatory Starting Material Evalu
- Adsorption, desorption and mobility in soil.

- Regulatory Assessment of Linear Aliphatic Dicarboxylic Acids (C \geq 8) and Their Salts.
- 12.4. / Mobility in soil - REACH Online.
- 3-Chloropicolinic acid**, CAS No. 57266-69-0 - iChemical.
- Biodegradation of Picolinic Acid by *Rhodococcus* sp. PA18 - MDPI.
- 4-Chloropicolinic acid - AK Scientific, Inc.
- 5-Chloropicolinic acid is produced by specific degradation of 4-chlorobenzoic acid by *Sphingomonas paucimobilis* BPSI-3 | Journal of Industrial Microbiology and Biotechnology | Oxford Academic.
- 3-Chloropicolinic acid**, CAS No. 57266-69-0 - iChemical.
- 6-Chloropicolinic acid | C₆H₄CINO₂ | CID 20812 - PubChem - NIH.
- 1189513-51-6 | 5-Bromo-**3-chloropicolinic acid** | ChemScene.
- US4087431A - Preparation of 3,6-dichloropicolinic acid - Google P
- 6-Chloropicolinic acid - Safety D
- Mobility Classification of Chemicals in Soil - ChemSafetyPro.COM.
- Environmental fate and microbial degradation of aminopolycarboxylic acids | Request PDF.
- Bioaccumulation of Organic and Inorganic Pollutants in Fish from Thermaikos Gulf: Preliminary Human Health Risk Assessment Assisted by a Comput
- Environmental fate and toxicology of chlorothalonil - PubMed.
- Synthesis of Some Aminopicolinic Acids - IRL @ UMSL.
- Mobility and microbial activity of allelochemicals in soil - PubMed.
- Environmental fate of chlorantraniliprole residues on cauliflower using QuEChERS technique - PubMed.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 6-Chloropicolinic acid | C₆H₄CINO₂ | CID 20812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Chloropicolinic acid, CAS No. 57266-69-0 - iChemical [ichemical.com]
- 3. princeton.edu [princeton.edu]
- 4. fishersci.com [fishersci.com]
- 5. aksci.com [aksci.com]

- 6. 6-Chloropicolinic acid - Safety Data Sheet [chemicalbook.com]
- 7. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 8. Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides [vtechworks.lib.vt.edu]
- 9. chemsafetypro.com [chemsafetypro.com]
- 10. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. [health and safety data for 3-Chloropicolinic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b014552#health-and-safety-data-for-3-chloropicolinic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com